2-[(4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-OXO-N-PHENYLBUTANAMIDE
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Overview
Description
2-[(4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-OXO-N-PHENYLBUTANAMIDE is a complex organic compound featuring a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often explored for their potential in medicinal chemistry
Preparation Methods
The synthesis of 2-[(4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-OXO-N-PHENYLBUTANAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
2-[(4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-OXO-N-PHENYLBUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-{[4-(2-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
- 4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-[(4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-OXO-N-PHENYLBUTANAMIDE lies in its specific combination of functional groups, which confer distinct reactivity and potential applications .
Properties
IUPAC Name |
2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S3/c1-8(17)10(20-12-15-16(2)13(19)21-12)11(18)14-9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRZRZCCWGTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)SC2=NN(C(=S)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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